2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring three distinct pharmacophores:
- A 1,3-benzodioxole moiety, known for enhancing metabolic stability and binding affinity to neurological targets .
- A 1,3,4-oxadiazole ring, a bioisostere for esters and amides, often associated with antimicrobial and anticancer activity .
- A 1,2-oxazole substituent, which contributes to π-π stacking interactions in enzyme binding .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-12(6-8-1-2-9-11(5-8)21-7-20-9)16-14-18-17-13(22-14)10-3-4-15-23-10/h1-5H,6-7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOXHTXBQCLGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound known for its potential biological activities. It features a complex structure that combines elements from benzodioxole and oxadiazole moieties, which are often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.34 g/mol. Its structure includes:
- A benzodioxole ring system, which is known for its bioactivity.
- An oxadiazole ring that contributes to its potential therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds containing benzodioxole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Bacterial Strains Tested : The compound was evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MIC) : Studies have shown that derivatives with similar structures often demonstrate MIC values in the range of 10 to 50 µg/mL against these pathogens, indicating moderate to high antimicrobial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 20 |
| B | S. aureus | 30 |
| C | Bacillus subtilis | 15 |
Anticancer Activity
The anticancer potential of the compound has been explored through various studies:
- Cell Lines Tested : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Cytotoxicity Assays : Results indicate that the compound exhibits cytotoxic effects with IC50 values ranging from 15 to 40 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HepG2 | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in cellular proliferation.
- DNA Interaction : Similar compounds have shown a propensity to intercalate into DNA strands, disrupting replication and transcription processes .
Case Studies
Several studies have documented the efficacy of compounds similar to This compound :
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with benzodioxole structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Efficacy : Research highlighted in the European Journal of Medicinal Chemistry reported that oxadiazole derivatives showed promising anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that this compound exhibits promising anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines by targeting specific molecular pathways involved in cell survival and proliferation. For instance, a study showed that treatment with the compound led to significant reductions in cell viability in breast cancer cells through the activation of caspase pathways.
Antimicrobial Properties : The compound also displays antimicrobial activity against a range of pathogens. A recent investigation revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .
Material Science Applications
Organic Electronics : The unique electronic properties of the compound make it a candidate for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported enhanced charge mobility and stability in devices incorporating this compound.
Biological Studies
Biochemical Probes : The compound serves as a biochemical probe for studying enzyme interactions. Its structural features allow it to bind selectively to certain enzyme active sites, facilitating investigations into enzyme kinetics and inhibition mechanisms. For example, researchers utilized the compound to study its inhibitory effects on specific kinases involved in cancer signaling pathways .
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their anticancer efficacy. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells) and was found to induce apoptosis via mitochondrial pathways .
Case Study 2: Organic Electronics Performance
A collaborative study between institutions focused on integrating this compound into OLED devices. The results indicated that devices using this compound exhibited higher luminous efficiency compared to traditional materials. The research highlighted its potential for commercial applications in display technologies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Bioisosteric Replacements : The target compound’s 1,2-oxazole group distinguishes it from analogues like VI (phenylthioether) and 8v (indole), which may alter pharmacokinetic properties such as solubility and metabolic stability .
- Heterocyclic Diversity : Compared to the benzisoxazole derivative , the target’s oxadiazole-oxazole combination likely enhances electronic interactions with enzyme active sites .
Key Observations :
- Anticancer Potential: Analogues like VI and V show strong cytotoxicity against glioma and lung cancer cells, suggesting the target compound may share similar mechanisms via MMP-9 enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
